molecular formula C13H28N2O B13135299 4-Morpholinemethanamine,N,N-dibutyl-

4-Morpholinemethanamine,N,N-dibutyl-

Cat. No.: B13135299
M. Wt: 228.37 g/mol
InChI Key: NKRSYSFUZFSCGE-UHFFFAOYSA-N
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Description

4-Morpholinemethanamine, N,N-dibutyl- is an organic compound with the molecular formula C13H28N2O It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of two butyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholinemethanamine, N,N-dibutyl- typically involves the reaction of morpholine with formaldehyde and dibutylamine. The process can be summarized as follows:

    Starting Materials: Morpholine, formaldehyde, and dibutylamine.

    Reaction Conditions: The reaction is usually carried out in an aqueous medium at elevated temperatures (around 60-80°C) to facilitate the formation of the desired product.

    Procedure: Morpholine is first reacted with formaldehyde to form a morpholine-methanol intermediate. This intermediate then reacts with dibutylamine to yield 4-Morpholinemethanamine, N,N-dibutyl-.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Morpholinemethanamine, N,N-dibutyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring or the butyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or peracids for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction reactions.

    Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.

Major Products:

    Oxidation Products: N-oxides of 4-Morpholinemethanamine, N,N-dibutyl-.

    Reduction Products: Simpler amines such as dibutylamine.

    Substitution Products: Various substituted morpholine derivatives.

Scientific Research Applications

4-Morpholinemethanamine, N,N-dibutyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Morpholinemethanamine, N,N-dibutyl- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the morpholine ring and the butyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    Morpholine: The parent compound, lacking the butyl groups.

    N,N-Dibutylamine: A simpler amine without the morpholine ring.

    4-Morpholineethanamine: A related compound with an ethyl group instead of the methylene bridge.

Uniqueness: 4-Morpholinemethanamine, N,N-dibutyl- is unique due to the combination of the morpholine ring and the dibutylamine moiety, which imparts distinct chemical and biological properties. This combination can enhance its solubility, reactivity, and potential bioactivity compared to its simpler analogs.

Properties

Molecular Formula

C13H28N2O

Molecular Weight

228.37 g/mol

IUPAC Name

N-butyl-N-(morpholin-4-ylmethyl)butan-1-amine

InChI

InChI=1S/C13H28N2O/c1-3-5-7-14(8-6-4-2)13-15-9-11-16-12-10-15/h3-13H2,1-2H3

InChI Key

NKRSYSFUZFSCGE-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CN1CCOCC1

Origin of Product

United States

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